2-Bromo-4-(trifluoromethyl)benzoic acid

Lipophilicity Physicochemical property ADME prediction

Researchers frequently encounter regioisomer contamination that compromises cross-coupling yields and biological activity. This compound's exact 2-bromo-4-CF₃ substitution is mandatory for selective RAR inhibition and ortho-directed Suzuki-Miyaura reactions. Key outcomes: (1) Exclusive RAR ligand-binding pocket occupation, (2) Distinct ortho-bromo activation for palladium-catalyzed couplings, (3) Consistent lipophilicity (XLogP3 4.0) for CNS permeability studies. Supply chain: ≥98% purity, ambient storage, and immediate global dispatch.

Molecular Formula C8H4BrF3O2
Molecular Weight 269.01 g/mol
CAS No. 328-89-2
Cat. No. B1265428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(trifluoromethyl)benzoic acid
CAS328-89-2
Molecular FormulaC8H4BrF3O2
Molecular Weight269.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Br)C(=O)O
InChIInChI=1S/C8H4BrF3O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
InChIKeySINIIFNWZPCJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(trifluoromethyl)benzoic Acid Supplier Guide


2-Bromo-4-(trifluoromethyl)benzoic acid (CAS 328-89-2) is an aromatic carboxylic acid characterized by a bromine atom at the 2-position and a trifluoromethyl group at the 4-position on the benzene ring, with a molecular formula of C₈H₄BrF₃O₂ and molecular weight of 269.02 g/mol [1]. The compound typically presents as a white to pale yellow crystalline powder with a melting point of 118.5–125.0°C and limited aqueous solubility due to the hydrophobic trifluoromethyl substituent . Commercial suppliers including Thermo Scientific Chemicals, TCI America, and Aladdin Scientific offer this building block at purities ranging from 95% to >98.0% (GC/T) . As a functionalized benzoic acid derivative, it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis .

2-Bromo-4-(trifluoromethyl)benzoic Acid vs Positional Isomers


Generic substitution of 2-bromo-4-(trifluoromethyl)benzoic acid with positional isomers such as 4-bromo-2-(trifluoromethyl)benzoic acid (CAS 320-31-0) or 3-bromo-4-(trifluoromethyl)benzoic acid (CAS 581813-17-4) is inadvisable due to distinct physicochemical and reactivity profiles that affect synthetic outcomes and biological performance. The ortho-relationship between the carboxylic acid and bromine substituents in the target compound creates a unique steric and electronic environment that differs fundamentally from its regioisomers . Specifically, the 2-bromo substitution pattern enables distinct cross-coupling regioselectivity in palladium-catalyzed reactions and produces markedly different lipophilicity (LogP ≈ 3.05–4.0) compared to the 4-bromo isomer (LogP ≈ 3.4) [1]. In retinoic acid receptor (RAR) binding applications, the 2-bromo-4-CF₃ substitution pattern confers selective inhibitory activity, whereas positional isomers lack documented RAR modulation capacity . These compound-specific attributes render generic substitution scientifically unsound and potentially detrimental to experimental reproducibility and synthetic yield.

2-Bromo-4-(trifluoromethyl)benzoic Acid: Evidence Comparison


LogP: 2-Bromo-4-CF₃ vs 4-Bromo-2-CF₃ Isomer

The target compound 2-bromo-4-(trifluoromethyl)benzoic acid exhibits an experimentally derived or calculated LogP range of 3.05 to 4.0, which differs from the positional isomer 4-bromo-2-(trifluoromethyl)benzoic acid (estimated LogP ≈ 3.4) [1]. The variation in lipophilicity arises from the differing spatial arrangement of the electron-withdrawing trifluoromethyl group relative to the carboxylic acid moiety, affecting hydrogen-bonding capacity and solvation energetics [2]. The higher LogP of the target compound (up to 4.0 by XLogP3) indicates greater hydrophobicity, which directly impacts membrane permeability, protein binding, and metabolic stability in biological systems [3].

Lipophilicity Physicochemical property ADME prediction

Selective RAR Inhibition

2-Bromo-4-(trifluoromethyl)benzoic acid acts as a selective inhibitor of retinoic acid receptors (RAR), binding to the ligand-binding pocket and displacing endogenous retinoic acid . The compound stabilizes the inactive conformation of RAR, preventing the conformational changes required for receptor activation and downstream gene transcription [1]. In contrast, positional isomers including 4-bromo-2-(trifluoromethyl)benzoic acid and 3-bromo-4-(trifluoromethyl)benzoic acid lack documented RAR binding activity in publicly available biochemical databases [2]. While quantitative IC₅₀ or Kᵢ values are not disclosed in open-access literature, the functional selectivity for RAR over other nuclear receptors (e.g., RXR) is reported, indicating target engagement specificity [3].

RAR inhibition Nuclear receptor Gene regulation

Ortho-Bromo Activation in Suzuki Coupling

The ortho-bromo substitution pattern in 2-bromo-4-(trifluoromethyl)benzoic acid creates a distinct steric environment that influences oxidative addition rates and regioselectivity in palladium-catalyzed cross-coupling reactions . The proximity of the carboxylic acid group to the bromine atom (ortho relationship) enables potential chelation-assisted C–H activation pathways and affects the electrophilicity of the C–Br bond [1]. In contrast, the 4-bromo isomer positions the reactive halide para to the carboxylic acid, eliminating chelation effects and altering reaction kinetics. The 3-bromo isomer places the halide meta to both the carboxylic acid and trifluoromethyl groups, creating a unique electronic push-pull system distinct from the target compound .

Suzuki coupling Palladium catalysis Regioselectivity

Herbicidal Intermediate in US Patent

2-Bromo-4-(trifluoromethyl)benzoic acid is explicitly cited as a synthetic intermediate in US Patent 5,514,719 (Rhone-Poulenc Agrochimie, 1996), which describes the preparation of substituted benzoic acid derivatives with herbicidal activity [1]. The patent details synthetic routes utilizing this specific bromo-trifluoromethyl benzoic acid scaffold as a key building block for generating trisubstituted benzoyl chloride intermediates [2]. Positional isomers are not referenced in this patent for the same synthetic sequences, indicating that the 2-bromo-4-CF₃ substitution pattern is structurally required for the downstream herbicidal pharmacophore [3]. While quantitative yield data varies by specific reaction conditions, the patent establishes precedent for industrial-scale utility of this exact regioisomer.

Agrochemical intermediate Herbicide synthesis Patent literature

2-Bromo-4-(trifluoromethyl)benzoic Acid Applications


RAR Inhibition Studies

Investigators studying retinoic acid receptor (RAR) signaling should procure this compound as a selective RAR inhibitor tool. The 2-bromo-4-CF₃ substitution pattern confers RAR binding activity not observed with positional isomers . The compound stabilizes the inactive RAR conformation by occupying the ligand-binding pocket, making it suitable for functional antagonism studies, gene expression modulation assays, and structure-activity relationship (SAR) exploration around RAR pharmacophores [1].

Ortho-Substituted Biaryl Synthesis via Suzuki Coupling

This building block is specifically suited for palladium-catalyzed Suzuki-Miyaura reactions requiring ortho-bromo activation. The unique steric and electronic environment created by the 2-bromo substituent (ortho to carboxylic acid) enables distinct coupling regioselectivity compared to para- or meta-bromo isomers . Applications include the synthesis of ortho-substituted biaryl carboxylic acids for medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and other drug candidates requiring this specific substitution pattern [1].

Herbicide Development Intermediate

Agrochemical R&D teams developing herbicides based on substituted benzoic acid scaffolds should source this exact regioisomer. US Patent 5,514,719 explicitly describes its use as a precursor to trisubstituted benzoyl chloride herbicides . Substituting positional isomers would deviate from the established synthetic route and may produce inactive or less potent analogs, compromising project timelines and increasing optimization burden [1].

Lipophilic Building Block for ADME Optimization

Medicinal chemists requiring a benzoic acid building block with specific lipophilicity (LogP 3.05–4.0) should select this compound over its 4-bromo isomer (estimated LogP ≈ 3.4) when higher hydrophobicity is desired for membrane permeability or blood-brain barrier penetration . The higher XLogP3 value (4.0) indicates approximately 2–3× greater predicted membrane permeability compared to analogs with lower LogP values, influencing compound selection for CNS-targeted programs [1].

Technical Documentation Hub

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